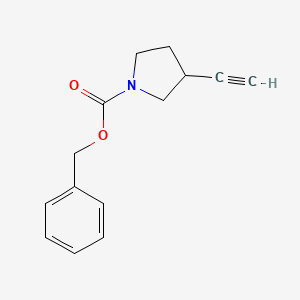

1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester

Description

1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester is a pyrrolidine-derived compound featuring a benzyl (phenylmethyl) ester group at the 1-position and an ethynyl (-C≡CH) substituent at the 3-position of the pyrrolidine ring. This structure combines the rigidity of the pyrrolidine scaffold with the reactivity of the terminal alkyne group, making it valuable in synthetic chemistry, particularly for click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition). The benzyl ester moiety enhances lipophilicity, influencing solubility and bioavailability, which is critical in medicinal chemistry and drug design .

Properties

IUPAC Name |

benzyl 3-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-12-8-9-15(10-12)14(16)17-11-13-6-4-3-5-7-13/h1,3-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFMLHFOSZQYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183855 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823857-11-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823857-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester typically involves the reaction of pyrrolidine derivatives with ethynyl and phenylmethyl groups. One common method involves the use of copper (I) bromide dimethylsulfide complex in tetrahydrofuran at low temperatures (around -40°C to -20°C) for several hours . The reaction mixture is then quenched and purified through chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ethynyl and phenylmethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule but differ in substituents, reactivity, and applications. Key comparisons are summarized in Table 1.

Substituent Variations at the 3-Position

1-Pyrrolidinecarboxylic Acid, 3-Amino-, Phenylmethyl Ester (CAS 122536-72-5) Structure: A primary amino (-NH₂) group replaces the ethynyl group at the 3-position. Properties: Increased polarity due to the amino group, leading to higher water solubility. The amino group enables nucleophilic reactions (e.g., acylation, Schiff base formation). Applications: Used as a precursor for hydrazide derivatives and heterocyclic syntheses .

1-Pyrrolidinecarboxylic Acid, 3-Bromo-, Phenylmethyl Ester (CAS 1190391-85-5) Structure: A bromine atom substitutes the ethynyl group. Properties: Bromine acts as a leaving group, facilitating nucleophilic substitution (e.g., Suzuki coupling). Lower polarity compared to the amino derivative. Applications: Intermediate in cross-coupling reactions for drug candidates .

1-Pyrrolidinecarboxylic Acid, 3-[[(Boc)amino]methyl]-, Phenylmethyl Ester (CAS 141774-68-7) Structure: A tert-butoxycarbonyl (Boc)-protected aminomethyl group replaces the ethynyl group. Properties: The Boc group enhances steric bulk and stability under basic conditions. Deprotection yields a primary amine for further functionalization. Applications: Peptide synthesis and prodrug design .

Functional Group Modifications

3-Bromo-pyrrolidine-1-carboxylic Acid Benzyl Ester

- Structure : Bromine at the 3-position with a benzyl ester.

- Properties : High reactivity in SN2 reactions. Used to introduce heterocycles or aryl groups.

- Applications : Key intermediate in kinase inhibitor synthesis (e.g., Acalabrutinib precursors) .

1-Pyrrolidinecarboxylic Acid, 2-(Imidazo[1,5-a]pyrazin-3-yl)-, Phenylmethyl Ester (CAS 1420478-88-1)

- Structure : Imidazo[1,5-a]pyrazine moiety at the 2-position instead of the 3-ethynyl group.

- Properties : Planar heterocycle enhances π-π stacking with biological targets.

- Applications : Intermediate in Bruton’s tyrosine kinase (BTK) inhibitors .

Table 1: Comparative Analysis of Structural Analogues

Biological Activity

1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester (CAS No. 1823857-11-9) is a chemical compound with the molecular formula C14H15NO2. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic structure. Its unique structure incorporates ethynyl and phenylmethyl groups, which contribute to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 229.27 g/mol |

| CAS Number | 1823857-11-9 |

| Structure | Chemical Structure |

| Source | PubChem |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethynyl and phenylmethyl groups. A common method utilizes copper(I) bromide dimethylsulfide complex in tetrahydrofuran at low temperatures (around -40°C to -20°C) for several hours, ensuring high purity and yield.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The ethynyl and phenylmethyl groups may enhance its binding affinity to various enzymes or receptors, leading to diverse biological effects. Research indicates potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has been tested against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro tests indicate that the compound's efficacy varies with concentration, demonstrating significant inhibition at higher doses.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In a study involving human cancer cell lines, such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

This compound showed promising results in inhibiting cell proliferation and inducing apoptosis through the activation of caspase pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective: To evaluate the antimicrobial activity against resistant bacterial strains.

- Method: Disk diffusion method was employed to assess inhibition zones.

- Results: The compound displayed significant zones of inhibition against resistant strains of Staphylococcus aureus.

-

Case Study on Anticancer Properties :

- Objective: To investigate the cytotoxic effects on breast cancer cells.

- Method: MTT assay was utilized to measure cell viability.

- Results: A dose-dependent decrease in cell viability was observed, indicating potential as an anticancer agent.

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as a building block in synthesizing more complex organic molecules.

- Biology : Investigated for its potential therapeutic effects in various diseases.

- Medicine : Explored as a precursor for drug development targeting specific diseases like cancer and infections.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | Antimicrobial | Similar mechanism of action |

| Ethynyl-substituted pyrrolidines | Anticancer | Enhanced binding affinity |

| Phenylmethyl esters | Variable | Depends on substituent structure |

Q & A

Basic: What are the established synthetic routes for 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolidine ring. A common approach includes:

Ring Functionalization : Introducing the ethynyl group at the 3-position via nucleophilic substitution or Sonogashira coupling.

Esterification : Reacting the intermediate carboxylic acid with benzyl alcohol under acidic or coupling agents (e.g., DCC/DMAP).

Purification : Chromatography or recrystallization to isolate high-purity products .

Key Challenges : Side reactions due to the ethynyl group’s reactivity require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .

Basic: What spectroscopic methods are employed for structural characterization?

- NMR Spectroscopy : H and C NMR confirm the pyrrolidine backbone, ethynyl proton (δ 2.5–3.5 ppm), and benzyl ester signals (δ 5.1 ppm for CH₂Ph).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of substituents .

Advanced: How can the ethynyl group participate in click chemistry or cross-coupling reactions?

The ethynyl moiety enables:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms triazole derivatives for bioconjugation.

- Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl/vinyl halides to generate extended π-systems.

Optimization Tips : - Use Pd(PPh₃)₄/CuI catalysts in amine bases (e.g., Et₃N).

- Avoid protic solvents to prevent alkyne protonation .

Advanced: How do researchers address contradictory data in reaction yields or byproduct formation?

Case Study : Low yields during esterification may stem from:

- Competing Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (molecular sieves, dry solvents).

- Side Reactions : Ethynyl group dimerization or oxidation; mitigate via inert atmospheres and radical inhibitors (e.g., BHT).

Validation : Replicate reactions with controlled variables (solvent, catalyst loading) and analyze by HPLC or GC-MS .

Advanced: What strategies are used to control stereochemistry during synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl esters) to direct ring substitution.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling or hydrogenation steps.

- Chromatographic Resolution : Separate enantiomers via chiral stationary phases (e.g., cellulose derivatives) .

Basic: What functional groups in this compound influence its reactivity?

- Ethynyl Group : Participates in cycloadditions, cross-couplings, and radical reactions.

- Benzyl Ester : Labile under hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH).

- Pyrrolidine Ring : Prone to N-functionalization (e.g., alkylation, acylation) .

Advanced: How is computational modeling applied to predict biological activity or reactivity?

- Density Functional Theory (DFT) : Calculates transition states for ethynyl group reactions.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using the pyrrolidine scaffold’s conformational flexibility.

Example : Simulations predict steric hindrance from the benzyl ester in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.